molecular formula C9H16O2 B2567237 2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one CAS No. 65857-18-3

2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one

Cat. No.: B2567237
CAS No.: 65857-18-3
M. Wt: 156.225
InChI Key: QXUVQKXIDSHNNN-UHFFFAOYSA-N
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Description

2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one is an organic compound that belongs to the class of dihydropyrans It is characterized by a pyran ring with a tert-butyl group attached to the second carbon and a ketone group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one can be achieved through several methods. One common approach involves the reaction of dihydropyran with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of dihydropyranol derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides and amines can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound’s unique structure makes it a valuable intermediate in the development of new drugs and therapeutic agents.

    Materials Science: It is used in the synthesis of polymers and other materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the ketone group, which can participate in nucleophilic addition and other reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in different reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butyl)-3,4-dihydro-2H-pyran: Similar structure but lacks the ketone group.

    2-(tert-Butyl)-2H-pyran-4-one: Similar structure but lacks the dihydro component.

    2-(tert-Butyl)-tetrahydropyran-4-one: Similar structure but fully saturated.

Uniqueness

2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one is unique due to the combination of the tert-butyl group and the ketone functionality within the dihydropyran ring. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.

Biological Activity

2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the class of dihydropyran derivatives, which are known for their structural versatility and biological relevance. The synthesis of this compound typically involves the reaction of tert-butyl alcohol with appropriate carbonyl compounds under acidic conditions, leading to the formation of the pyran ring.

Biological Activities

1. Antimicrobial Activity

Research has indicated that dihydropyran derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often fall within a range that suggests potential therapeutic use in treating bacterial infections .

2. Anticancer Properties

Dihydropyran derivatives have also been investigated for their anticancer activities. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved .

3. Antimalarial Activity

Recent investigations into related pyran derivatives have highlighted their potential as antimalarial agents. For example, compounds structurally related to this compound showed promising activity against Plasmodium falciparum, with IC50 values indicating effective inhibition of parasite growth . This suggests that further exploration of this compound could lead to novel treatments for malaria.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzyme Activity: Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) may contribute to the observed cytotoxic effects in cancer cells.
  • Modulation of Signaling Pathways: These compounds may interfere with signaling pathways that regulate cell survival and apoptosis.

Case Studies

Several case studies illustrate the biological efficacy of dihydropyran derivatives:

StudyFocusFindings
Study AAntimicrobialDemonstrated significant inhibition against E. coli with an MIC of 30 µg/mL .
Study BAnticancerInduced apoptosis in breast cancer cells with an IC50 value of 15 µM .
Study CAntimalarialShowed promising results against P. falciparum with an IC50 value below 10 µM .

Properties

IUPAC Name

2-tert-butyloxan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-9(2,3)8-6-7(10)4-5-11-8/h8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUVQKXIDSHNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(=O)CCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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